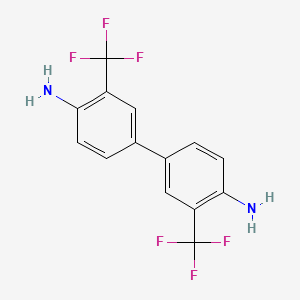

3,3'-Bis(trifluoromethyl)benzidine

Overview

Description

3,3’-Bis(trifluoromethyl)benzidine (CAS# 346-88-3) is a chemical compound that can be used for optical materials due to its low thermal expansion coefficient, refractive index, dielectric constant, and good organic solvent solubility . It can also be used for electronic insulating film and organic LEDs .

Synthesis Analysis

A series of poly (ester imide) (PEsI) copolymers were synthesized using 3,3′,4,4′‐biphenyltetracarboxylic dianhydride (4,4′‐BPDA), 2,2′‐bis (trifluoromethyl)benzidine (TFMB), and 4‐aminophenyl‐4′‐aminobenzoate (APAB) as the monomers .

Molecular Structure Analysis

The molecular formula of 3,3’-Bis(trifluoromethyl)benzidine is C14H10F6N2 . The average mass is 320.233 Da and the monoisotopic mass is 320.074829 Da .

Physical And Chemical Properties Analysis

The melting point of 3,3’-Bis(trifluoromethyl)benzidine is 180-181°C . The molecular weight is 320.23 g/mol . The compound has a density of 1.415±0.06 g/cm3 .

Scientific Research Applications

Flexible Electronics

3,3’-Bis(trifluoromethyl)benzidine: is utilized in the synthesis of fluorinated polyimides which are essential for flexible electronics . These polyimides are created from a diamine monomer with a rigid and nonplanar structure, allowing them to be solution cast into flexible and tough films. These films are used in applications such as flexible solar cell arrays and organic light-emitting diode (OLED) displays due to their excellent thermal, mechanical, and electrical properties.

Thermal Stability Enhancement

The compound contributes to the high thermal stability of polymers. Polyimides synthesized using 3,3’-Bis(trifluoromethyl)benzidine exhibit high thermal stability with 5% weight loss at temperatures ranging from 535 to 605°C in nitrogen and from 523 to 594°C in air . This makes them suitable for use in high-temperature environments, such as aerospace engineering.

Optical Properties Improvement

In the field of optics, 3,3’-Bis(trifluoromethyl)benzidine -based polyimides show improved light transparency and UV-vis absorption cut-off wavelengths due to the twisted chain structure of the polymer . This property is particularly beneficial for the production of transparent polyimide films used in various optical devices.

Antimicrobial Activity

Derivatives of 3,3’-Bis(trifluoromethyl)benzidine have been synthesized and studied for their potent growth-inhibitory effects on drug-resistant bacteria . These derivatives are considered as potential novel antibiotics to tackle antibiotic-resistant bacterial infections, such as those caused by MRSA and Enterococci.

Coatings and Adhesives

The electron-withdrawing effect of the trifluoromethyl groups in 3,3’-Bis(trifluoromethyl)benzidine leads to more transparent polyimide films, which are significant in the development of coatings and adhesives that require clarity and strength .

Material Science Research

This compound is also used in material science research for the development of new materials with specific properties, such as increased solubility in organic solvents, which is a common challenge in the synthesis of high-performance polymeric materials .

Safety and Hazards

3,3’-Bis(trifluoromethyl)benzidine is classified as harmful. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Mode of Action

It is known that the two fluoromethyl groups have a strong electron-withdrawing effect, reducing the electron delocalization of the π orbital on the fully conjugated polymer backbone .

Result of Action

It is known that this compound can be used for optical materials due to its low thermal expansion coefficient, refractive index, dielectric constant, and good organic solvent solubility . It can also be used for electronic insulating film and organic LEDs .

properties

IUPAC Name |

4-[4-amino-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F6N2/c15-13(16,17)9-5-7(1-3-11(9)21)8-2-4-12(22)10(6-8)14(18,19)20/h1-6H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWQLRKRVISYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371137 | |

| Record name | 3,3'-Bis(trifluoromethyl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Bis(trifluoromethyl)benzidine | |

CAS RN |

346-88-3 | |

| Record name | 3,3'-Bis(trifluoromethyl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Bis(trifluoromethyl)benzidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

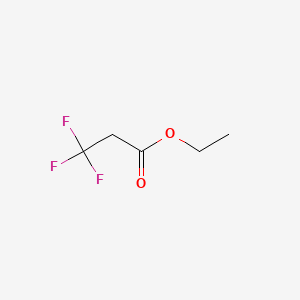

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol](/img/structure/B1273084.png)

![1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole](/img/structure/B1273090.png)

![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)